(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate
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Overview
Description
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate is an organic compound that features a cyclohexyl acetate moiety substituted with a 3-bromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate typically involves the following steps:
Formation of the cyclohexyl acetate core: This can be achieved through the esterification of cyclohexanol with acetic acid under acidic conditions.
Introduction of the 3-bromophenylamino group: This step involves the nucleophilic substitution reaction of 3-bromoaniline with the cyclohexyl acetate derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting the metabolic processes within the cell.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
1,2-Dibromocyclopentane: A compound with similar structural features and stereoisomerism.
Uniqueness
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate is unique due to its specific substitution pattern and the presence of both a cyclohexyl acetate moiety and a 3-bromophenylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
[(1S,2S)-2-(3-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-8-3-2-7-13(14)16-12-6-4-5-11(15)9-12/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m0/s1 |
InChI Key |
LQBLDNLVQNFGCU-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCCC[C@@H]1NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=O)OC1CCCCC1NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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